5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydrothieno[3,2-c]pyridine core structure, which is fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions
Formation of Tetrahydrothieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a dihydropyridine derivative, under acidic or basic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrothieno[3,2-c]pyridine core is replaced by a tetrahydropyran-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothieno[3,2-c]pyridine: Lacks the tetrahydropyran moiety, making it less versatile in chemical modifications.
Tetrahydropyran-2-ylmethyl derivatives: These compounds do not have the thieno[3,2-c]pyridine core, limiting their bioactivity and applications.
Uniqueness
5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its fused ring structure, which combines the properties of both tetrahydrothieno[3,2-c]pyridine and tetrahydropyran
Properties
IUPAC Name |
5-(oxan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-7-15-12(3-1)10-14-6-4-13-11(9-14)5-8-16-13/h5,8,12H,1-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXGLPJSXALMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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